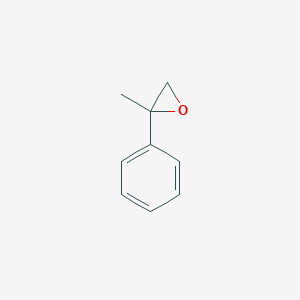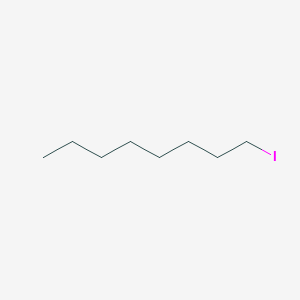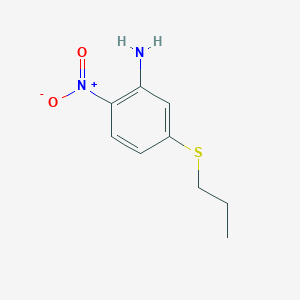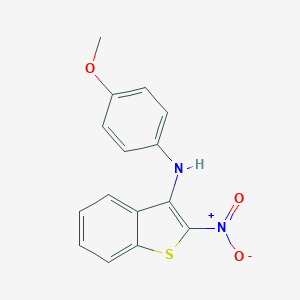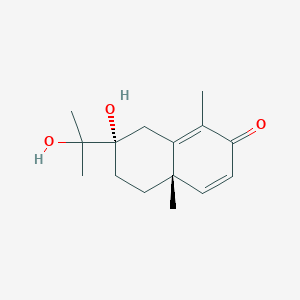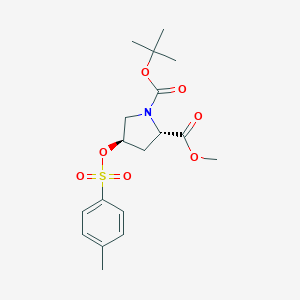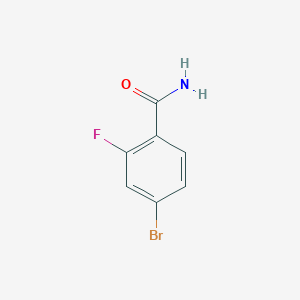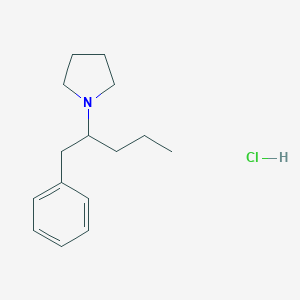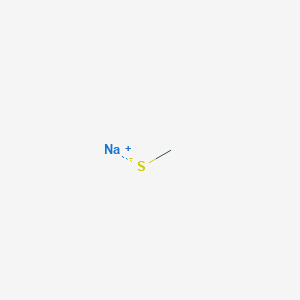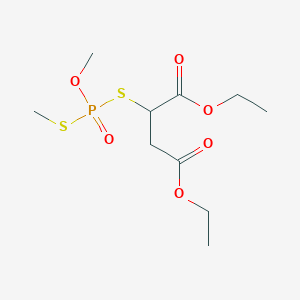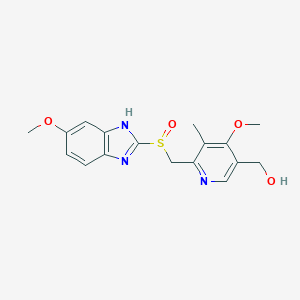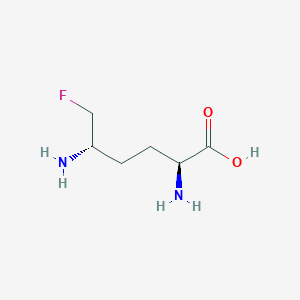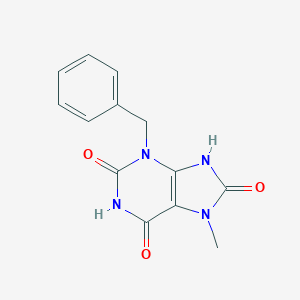
3-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione is a purine-based compound that has been widely studied in recent years due to its potential applications in scientific research. It is a highly stable compound with a wide range of biological activities, making it an attractive option for use in laboratory experiments.
Scientific Research Applications
Synthesis and Modification Techniques
- Purine derivatives, including those similar to the specified compound, often require protective groups during synthesis to prevent unwanted reactions at specific sites. For example, in the synthesis of 1-benzyl-3,7-dihydro-1H-purine-2,6-diones, the use of benzyl protection can lead to simultaneous debenzylation at both N1 and N7 positions. Alternative protective groups like thietanyl have been explored to synthesize 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, demonstrating the need for precise control over reaction conditions and protective group strategies (Khaliullin & Shabalina, 2020).
Chemical Properties and Reactivity
- Studies on the methylation and reduction of purine derivatives, including 2,8-dioxo-, 2,8-diamino-, and 2-amino-8-oxo-purines, reveal intricate reactivity patterns and the formation of various methylated and reduced forms. These transformations highlight the complex behavior of purine compounds under different chemical conditions, which could be relevant for modifying the structure and properties of the specified compound (Armarego & Reece, 1976).
Biological Activity and Applications
- Analogues based on purine structures, such as the substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones, have been synthesized and shown to exhibit anti-inflammatory activity in models of chronic inflammation. This suggests that purine derivatives, depending on their substitution pattern, could have potential therapeutic applications (Kaminski et al., 1989).
Properties
IUPAC Name |
3-benzyl-7-methyl-9H-purine-2,6,8-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-16-9-10(14-12(16)19)17(13(20)15-11(9)18)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,19)(H,15,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRZSXBOIJJXNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N(C(=O)NC2=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502726 |
Source


|
| Record name | 3-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72816-95-6 |
Source


|
| Record name | 3-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
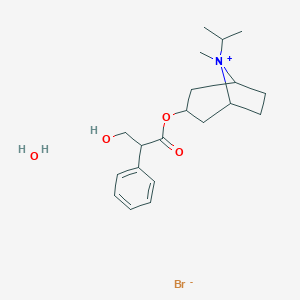
![Sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B127714.png)
